tert-butyl (3R,4R)-4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate
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Overview
Description
tert-butyl (3R,4R)-4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H20FNO3. It is a piperidine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4R)-4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives.
Fluorination: Introduction of the fluorine atom at the 4-position of the piperidine ring is achieved using fluorinating agents like diethylaminosulfur trifluoride (DAST).
Hydroxymethylation: The hydroxymethyl group is introduced at the 3-position through a hydroxymethylation reaction using formaldehyde or paraformaldehyde.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-butyl (3R,4R)-4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to remove the fluorine atom, yielding a non-fluorinated piperidine derivative.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: 4-carboxy-3-(hydroxymethyl)piperidine-1-carboxylate.
Reduction: 3-(hydroxymethyl)piperidine-1-carboxylate.
Substitution: 4-substituted-3-(hydroxymethyl)piperidine-1-carboxylate derivatives.
Scientific Research Applications
tert-butyl (3R,4R)-4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs for neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl (3R,4R)-4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways involved in neurotransmission, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (3R,4S)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
- tert-butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate
Uniqueness
tert-butyl (3R,4R)-4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both fluorine and hydroxymethyl groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H20FNO3 |
---|---|
Molecular Weight |
233.28 g/mol |
IUPAC Name |
tert-butyl (3R,4R)-4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h8-9,14H,4-7H2,1-3H3/t8-,9-/m1/s1 |
InChI Key |
JOKNUZASZUDOEI-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)CO)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CO)F |
Origin of Product |
United States |
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